molecular formula C13H24ClN5 B1500692 [6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride CAS No. 1185310-90-0

[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride

Cat. No.: B1500692
CAS No.: 1185310-90-0
M. Wt: 285.81 g/mol
InChI Key: KATVHHSGOGABFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a pyrimidine core substituted at position 6 with a 3-amino-piperidin-1-yl group and at position 4 with a diethylamine moiety, forming a hydrochloride salt. Key Properties:

  • CAS Number: 1353966-46-7
  • Molecular Weight: 299.85 g/mol
  • Purity: ≥95% (discontinued commercially)

Properties

IUPAC Name

6-(3-aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5.ClH/c1-3-17(4-2)12-8-13(16-10-15-12)18-7-5-6-11(14)9-18;/h8,10-11H,3-7,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVHHSGOGABFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671584
Record name 6-(3-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-90-0
Record name 6-(3-Aminopiperidin-1-yl)-N,N-diethylpyrimidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride is a derivative of pyrimidine and piperidine, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H18ClN5\text{C}_{12}\text{H}_{18}\text{ClN}_5

It features a pyrimidine ring substituted with an amino-piperidine group and a diethylamine moiety, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit activity as kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes including growth, proliferation, and survival.

Inhibitory Activity Against PI3K

A study highlighted that derivatives of this compound class show potent inhibitory activity against Class I PI3K enzymes, especially isoforms PI3Kα and PI3Kδ. These inhibitors can modulate signaling pathways associated with cancer progression and inflammation .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:

Study Biological Activity IC50 Value (nM) Target
Study 1PI3Kα Inhibition480Class I PI3K
Study 2GSK-3β Inhibition360GSK-3β
Study 3AChE Inhibition11.55AChE

Case Studies

  • GSK-3β Inhibitors : Research has demonstrated that modifications in the piperidine moiety can enhance the inhibitory potency against GSK-3β, a critical enzyme in various diseases including Alzheimer's disease. The introduction of specific substituents has shown to improve both efficacy and metabolic stability .
  • Anti-Cancer Properties : Compounds structurally related to this compound have been evaluated for anti-tumor activity. The ability to inhibit PI3K pathways suggests potential applications in cancer therapy, particularly for tumors exhibiting aberrant PI3K signaling .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Pyrimidine Substituent Molecular Weight (g/mol) Key Data
[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride 3-Amino-piperidin-1-yl Diethylamine 299.85 Discontinued; no pharmacological data reported
[6-(4-Amino-piperidin-1-yl)-pyrimidin-4-yl]-cyclopropyl-amine hydrochloride () 4-Amino-piperidin-1-yl Cyclopropylamine 269.78 Safety data available (GHS-compliant SDS); LCMS/HPLC data not provided
Cyclopropyl-[6-(3-Methylamino-piperidin-1-yl)-pyrimidin-4-yl]-amine hydrochloride () 3-Methylamino-piperidin-1-yl Cyclopropylamine - CAS: 1353953-44-2; supplier data only

Analysis :

  • Methylamino substitution () introduces hydrophobicity, which could alter pharmacokinetics (e.g., blood-brain barrier penetration) .

Variations in the Amine Group

Compound Name Amine Group Core Structure Molecular Weight (g/mol) Key Data
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride () Diethylamine Pyrrolidin-3-yloxy-pyrimidine - CAS: 1354000-04-6; chiral pyrrolidine introduces stereochemical complexity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () 2-Amine Piperidin-1-yl - Synthesized for crystal structure studies; no bioactivity reported

Analysis :

  • Diethylamine in the target compound likely increases lipophilicity compared to cyclopropylamine () or primary amines (), affecting solubility and metabolic stability .
  • Pyrrolidin-3-yloxy substitution () introduces an ether linkage, altering electronic properties and spatial orientation .

Analytical Comparisons :

Compound (Example) LCMS ([M+H]+) HPLC Retention Time (min) Conditions
Target Compound Not reported Not reported -
Example 405 () 785 1.32 SMD-TFA05
Reference Example 107 () 658 1.18 SMD-TFA05

Note: While LCMS/HPLC data for the target compound is unavailable, structurally related analogs show retention times <2 minutes under acidic mobile phases, suggesting moderate polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[6-(3-Amino-piperidin-1-yl)-pyrimidin-4-yl]-diethyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.